Cas no 2413875-32-6 (tert-butyl(3-chloropropyl)methylamine hydrochloride)
tert-butyl(3-chloropropyl)methylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2413875-32-6
- EN300-26573021
- N-(3-Chloropropyl)-N,2-dimethylpropan-2-amine;hydrochloride
- tert-butyl(3-chloropropyl)methylamine hydrochloride
-
- MDL: MFCD32663001
- Inchi: 1S/C8H18ClN.ClH/c1-8(2,3)10(4)7-5-6-9;/h5-7H2,1-4H3;1H
- InChI Key: VDZDUHZNXFZVMI-UHFFFAOYSA-N
- SMILES: ClCCCN(C)C(C)(C)C.Cl
Computed Properties
- Exact Mass: 199.0894550g/mol
- Monoisotopic Mass: 199.0894550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 85.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
tert-butyl(3-chloropropyl)methylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26573021-0.05g |
tert-butyl(3-chloropropyl)methylamine hydrochloride |
2413875-32-6 | 95% | 0.05g |
$205.0 | 2023-09-14 | |
| Enamine | EN300-26573021-0.1g |
tert-butyl(3-chloropropyl)methylamine hydrochloride |
2413875-32-6 | 95% | 0.1g |
$306.0 | 2023-09-14 | |
| Enamine | EN300-26573021-0.25g |
tert-butyl(3-chloropropyl)methylamine hydrochloride |
2413875-32-6 | 95% | 0.25g |
$438.0 | 2023-09-14 | |
| Enamine | EN300-26573021-0.5g |
tert-butyl(3-chloropropyl)methylamine hydrochloride |
2413875-32-6 | 95% | 0.5g |
$691.0 | 2023-09-14 | |
| Enamine | EN300-26573021-1.0g |
tert-butyl(3-chloropropyl)methylamine hydrochloride |
2413875-32-6 | 95% | 1g |
$884.0 | 2023-05-31 | |
| Enamine | EN300-26573021-2.5g |
tert-butyl(3-chloropropyl)methylamine hydrochloride |
2413875-32-6 | 95% | 2.5g |
$1735.0 | 2023-09-14 | |
| Enamine | EN300-26573021-5.0g |
tert-butyl(3-chloropropyl)methylamine hydrochloride |
2413875-32-6 | 95% | 5g |
$2566.0 | 2023-05-31 | |
| Enamine | EN300-26573021-10.0g |
tert-butyl(3-chloropropyl)methylamine hydrochloride |
2413875-32-6 | 95% | 10g |
$3807.0 | 2023-05-31 | |
| Aaron | AR0289BY-50mg |
tert-butyl(3-chloropropyl)methylamine hydrochloride |
2413875-32-6 | 95% | 50mg |
$307.00 | 2025-02-15 | |
| Aaron | AR0289BY-500mg |
tert-butyl(3-chloropropyl)methylamine hydrochloride |
2413875-32-6 | 95% | 500mg |
$976.00 | 2025-02-15 |
tert-butyl(3-chloropropyl)methylamine hydrochloride Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on tert-butyl(3-chloropropyl)methylamine hydrochloride
Professional Introduction to Tert-butyl(3-chloropropyl)methylamine Hydrochloride (CAS No. 2413875-32-6)
Tert-butyl(3-chloropropyl)methylamine hydrochloride, a compound with the chemical formula C9H20NCl2·HCl, is a significant chemical entity in the field of pharmaceutical and biochemical research. This compound, identified by its unique CAS number 2413875-32-6, has garnered attention due to its versatile applications in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in various chemical reactions.
The molecular structure of tert-butyl(3-chloropropyl)methylamine hydrochloride consists of a tertiary butyl group, a chloropropyl group, and a methylamine moiety, all of which contribute to its reactivity and utility in synthetic chemistry. The hydrochloride salt form enhances its solubility in aqueous solutions, making it particularly valuable for applications in drug formulation and delivery systems.
In recent years, this compound has been extensively studied for its potential role in the development of novel therapeutic agents. Its structural features make it a suitable candidate for further derivatization, leading to the synthesis of more complex molecules with enhanced pharmacological properties. Researchers have explored its use in the creation of bioactive molecules targeting various diseases, including neurological disorders and infectious diseases.
One of the most intriguing aspects of tert-butyl(3-chloropropyl)methylamine hydrochloride is its ability to act as a precursor in the synthesis of pharmacophores. The chloropropyl group, in particular, provides a reactive site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological activities. This flexibility has been exploited in the design of molecules with improved binding affinities and reduced toxicity profiles.
The pharmaceutical industry has shown particular interest in this compound due to its potential applications in the treatment of chronic conditions. Studies have demonstrated that derivatives of tert-butyl(3-chloropropyl)methylamine hydrochloride exhibit promising effects on enzyme inhibition and receptor modulation. These findings have opened up new avenues for drug discovery, particularly in the realm of central nervous system (CNS) therapeutics.
Moreover, the compound's stability under various conditions makes it an attractive choice for industrial-scale synthesis. Its ability to remain stable during storage and transportation ensures that it can be reliably used in large-scale manufacturing processes without significant degradation. This reliability is crucial for pharmaceutical companies that require consistent quality control throughout their production cycles.
In academic research, tert-butyl(3-chloropropyl)methylamine hydrochloride has been employed as a key intermediate in the development of novel synthetic methodologies. Researchers have leveraged its unique reactivity to develop innovative catalytic systems that improve reaction efficiency and yield. These advancements not only contribute to the field of organic chemistry but also have practical implications for drug development pipelines.
The compound's role in medicinal chemistry extends beyond its use as an intermediate. It has been investigated for its potential as an active ingredient itself, particularly in topical formulations where its solubility and stability are advantageous. Additionally, its derivatives have shown promise as ligands in biochemical assays, aiding researchers in understanding complex biological pathways.
The synthesis of tert-butyl(3-chloropropyl)methylamine hydrochloride involves multi-step reactions that highlight the compound's synthetic utility. The process typically begins with the alkylation of methylamine followed by chlorination and subsequent quaternization to form the final hydrochloride salt. Each step is carefully optimized to ensure high yields and purity, making it a model compound for teaching synthetic techniques in academic settings.
In conclusion, tert-butyl(3-chloropropyl)methylamine hydrochloride (CAS No. 2413875-32-6) is a multifaceted compound with significant applications in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for chemists and biologists alike. As research continues to uncover new uses for this compound, its importance in advancing therapeutic agents is likely to grow even further.
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